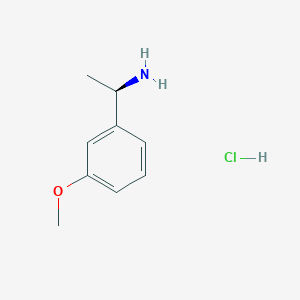

![molecular formula C8H7BrN2O B3026936 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-52-2](/img/structure/B3026936.png)

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

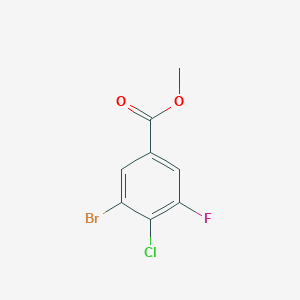

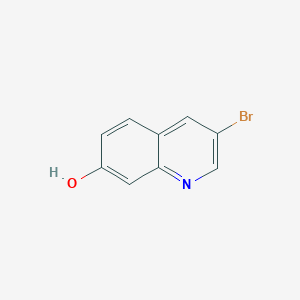

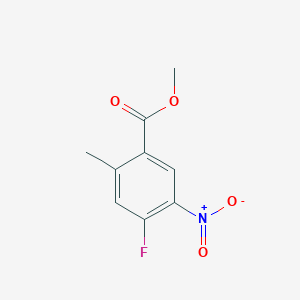

“3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 . It is a solid substance with a pink color .

Synthesis Analysis

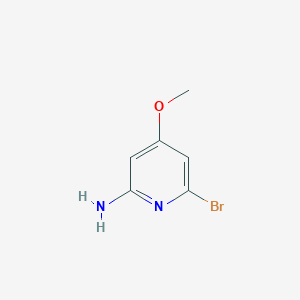

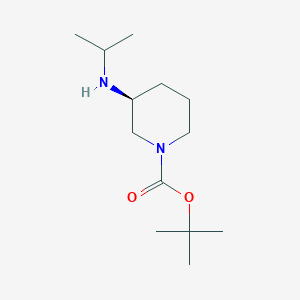

The synthesis of “this compound” derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromo group at the 3-position and a methoxy group at the 6-position .

Chemical Reactions Analysis

The “this compound” derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . The methoxy group at the 3-position of the phenyl ring in one of the derivatives decreased FGFR1 potency and cellular activity .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at 0-8°C .

Applications De Recherche Scientifique

Synthesis of Marine Alkaloids and Related Azolopyrimidines

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of marine alkaloids like variolin B. This process involves a novel heterocyclization method that combines this compound with tosylmethyl isocyanide (TosMIC) under phase-transfer conditions. This method has been extended to synthesize various methoxycarbonyl azolopyrimidines, showcasing the versatility of this compound in synthesizing complex heterocyclic systems (Mendiola et al., 2004).

Functionalization for Agrochemical and Material Applications

Research has explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, a derivative of the subject compound, to create compounds for potential use in agrochemicals and functional materials. This includes the introduction of various amino groups and the conversion to podant-type compounds and polyacetylenes, indicating the potential for diverse applications in multiple fields (Minakata et al., 1992).

Development of Fused Heterocycles

The compound has also been instrumental in developing pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing its role in the synthesis of novel fused heterocycles. These developments indicate the importance of this compound in advancing heterocyclic chemistry, particularly in the creation of complex and potentially bioactive molecules (El-Nabi, 2004).

Total Synthesis of Natural Alkaloids

It has been employed in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. The selective and sequential palladium-mediated functionalization of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system derived from this compound has paved the way for synthesizing these complex molecules, demonstrating the compound's value in natural product synthesis (Baeza et al., 2010).

Mécanisme D'action

Target of Action

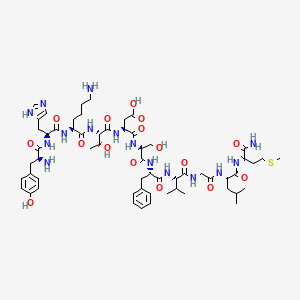

The primary target of 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Result of Action

The inhibition of FGFRs by this compound has been shown to have significant effects at the molecular and cellular levels. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

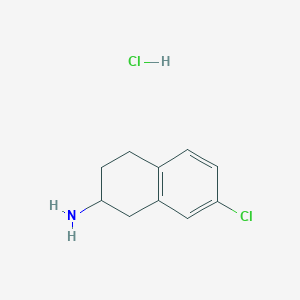

Safety and Hazards

The safety information for “3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” indicates that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

The research on “3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” derivatives is ongoing, with a focus on developing a class of these derivatives targeting FGFR with development prospects . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

Propriétés

IUPAC Name |

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISENGFMRAAURKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262461 | |

| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190317-52-2 | |

| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)

![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)

![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)